Bis(6-methyloctyl) phthalate
Description
Systematic Nomenclature and Molecular Formula
IUPAC Name Derivation and Isomeric Variations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(6-methyloctyl) benzene-1,2-dicarboxylate , derived from the esterification of phthalic acid (benzene-1,2-dicarboxylic acid) with two 6-methyloctanol groups. The numbering of the octyl chain begins at the oxygen atom, with the methyl branch located at the sixth carbon. This nomenclature eliminates ambiguity in alkyl chain orientation, ensuring precise structural identification.
Isomeric variations are limited due to the symmetric substitution pattern of the phthalate core. The 6-methyloctyl groups exhibit conformational isomerism rather than stereoisomerism, as the branching does not introduce chiral centers. Structural isomers could theoretically arise from alternative methyl branching positions (e.g., 4-methyloctyl), but the IUPAC name explicitly specifies the 6-methyl configuration, precluding such possibilities.
Molecular Weight and Elemental Composition
The molecular formula C26H42O4 corresponds to a molecular weight of 418.6 g/mol . Elemental composition is calculated as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 26 | 12.01 | 312.26 | 74.6% |
| Hydrogen | 42 | 1.008 | 42.34 | 10.1% |
| Oxygen | 4 | 16.00 | 64.00 | 15.3% |
The high carbon content (74.6%) reflects the dominance of alkyl chains in the molecular structure, while oxygen atoms reside exclusively in the ester functional groups.
Stereochemical Configuration and Conformational Flexibility
Bis(6-methyloctyl) phthalate lacks stereocenters due to the symmetric attachment of identical 6-methyloctyl groups to the phthalate core. However, its 18 rotatable bonds (as computed by PubChem) enable extensive conformational flexibility. The branched alkyl chains adopt multiple low-energy conformations, preventing the generation of stable 3D structural models. This flexibility influences physicochemical properties such as solubility and viscosity, as dynamic chain motion reduces crystallinity.
Spectroscopic Characterization
Infrared (IR) Spectral Signatures
Infrared spectroscopy reveals key functional group vibrations. While direct IR data for this compound are unpublished, analogous phthalate esters exhibit the following characteristic peaks:
| Wavenumber (cm−1) | Assignment | Relative Intensity |
|---|---|---|
| 1720 | C=O stretch (ester carbonyl) | Strong |
| 1280 | C-O-C asymmetric stretch | Medium |
| 1120 | C-O-C symmetric stretch | Medium |
| 740 | Aromatic C-H out-of-plane bend | Strong |
The absence of hydroxyl (O-H) stretches above 3000 cm−1 confirms complete esterification of the phthalic acid precursor.
Nuclear Magnetic Resonance (NMR) Profile
The 1H and 13C NMR spectra can be predicted based on structural analogs:
1H NMR (400 MHz, CDCl3)
- δ 7.60–7.45 ppm (m, 4H) : Aromatic protons (phthalate ring)
- δ 4.30–4.10 ppm (m, 4H) : OCH2 groups adjacent to ester oxygens
- δ 1.60–1.20 ppm (m, 28H) : Methylene protons in alkyl chains
- δ 0.90 ppm (d, 12H) : Terminal methyl groups (6-methyl branches)
13C NMR (100 MHz, CDCl3)
- δ 168.0 ppm : Ester carbonyl carbons
- δ 132.0–128.0 ppm : Aromatic carbons
- δ 65.5 ppm : Oxygenated methylene carbons (OCH2)
- δ 34.0–22.0 ppm : Alkyl chain methylenes
- δ 19.5 ppm : Branch methyl carbons
Heteronuclear Single Quantum Coherence (HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would resolve complex alkyl chain splitting, while COSY spectra map proton-proton coupling through the branched structure.
Properties
CAS No. |
85391-49-7 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI Key |
FEDPFYJRECQFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Esterification of Phthalic Acid Derivatives with 6-Methyloctanol
The primary synthetic route to Bis(6-methyloctyl) phthalate involves the esterification of phthalic acid or its derivatives (such as phthalic anhydride or dimethyl phthalate) with 6-methyloctanol. This reaction typically requires acid catalysis and controlled temperature conditions to achieve high yield and purity.
- Reactants : Phthalic acid or dimethyl phthalate and 6-methyloctanol
- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins
- Conditions : Elevated temperatures (typically 150–200 °C), removal of water or methanol byproduct to drive the reaction forward
- Reaction time : Several hours depending on scale and catalyst efficiency
This method is widely used industrially due to its straightforward approach and scalability.
Oxidation and Esterification Sequence from o-Xylene
A more complex synthetic route involves the oxidation of o-xylene to phthalic acid derivatives followed by esterification with branched alcohols such as 6-methyloctanol. This process can be summarized in two stages:
- Stage 1: Oxidation of o-xylene
- Reactants: o-xylene, oxygen
- Catalysts: Mixed metal acetates (manganese acetate, cobalt acetate, potassium acetate)
- Conditions: 200 °C, 3 MPa oxygen pressure, reaction time ~2 hours
- Stage 2: Esterification
- Reactants: Oxidized phthalic acid derivatives and 6-methyloctanol
- Catalysts: Acidic catalysts such as trifluoroacetic acid or aluminum silicate phosphate
- Conditions: 150 °C, reaction time ~0.5 to 3 hours
This two-step process allows for the direct conversion of inexpensive o-xylene into the desired phthalate ester, with control over selectivity and conversion rates.
Continuous Flow and Catalytic Processes
Recent advances include continuous flow reactors and heterogeneous catalysis to improve efficiency and environmental footprint. For example, continuous oxidation and esterification in a single apparatus with controlled residence times and catalyst loading have been reported, enhancing yield and reducing byproducts.
Data Table: Representative Reaction Conditions and Yields
| Method | Reactants | Catalyst(s) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct esterification | Phthalic acid + 6-methyloctanol | Sulfuric acid or acid resin | 150–180 | Atmospheric | 3–6 | 85–95 | Removal of water drives reaction |
| Oxidation + esterification | o-xylene + oxygen + 6-methyloctanol | Mn, Co, K acetates + trifluoroacetic acid | 150–200 | 3 | 2 + 0.5–3 | 80–90 | Two-stage process, continuous possible |
| Continuous flow catalytic esterification | Phthalic acid derivatives + 6-methyloctanol | Acidic heterogeneous catalysts | 150–180 | Atmospheric | 1–3 | 90+ | Improved process control and efficiency |
Research Findings and Analytical Considerations
- Selectivity and Conversion : Studies show that catalyst choice and reaction conditions significantly affect the selectivity toward this compound and minimize side products such as monoesters or isomers.
- Purification : Post-reaction purification typically involves distillation or solvent extraction to remove unreacted alcohol, phthalic acid, and catalyst residues.
- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography are standard for monitoring reaction progress and product purity. Retention times and mass spectral data are well documented for phthalate esters, including branched derivatives.
- Environmental and Safety Notes : The branched structure of 6-methyloctyl groups imparts low volatility and improved plasticizing properties but also raises concerns about biodegradability and bioaccumulation, necessitating careful handling and disposal.
Chemical Reactions Analysis
Hydrolysis
As a diester of phthalic acid, Bis(6-methyloctyl) phthalate undergoes hydrolysis under acidic or enzymatic conditions to yield monoester intermediates:
This reaction is critical in biological systems, where enzymatic cleavage initiates metabolism . The hydrolysis products are less lipophilic, facilitating further metabolic transformations .
Oxidation of Alkyl Chains
The 6-methyloctyl side chains undergo oxidation through:
-
Phase I oxidation : Introduction of hydroxyl or keto groups via cytochrome P450 enzymes.
-
Beta oxidation : Shortening of the alkyl chain length.
These processes generate secondary metabolites, which may exhibit distinct toxicological profiles compared to the parent compound . For example, oxidation of the branched alkyl chain could lead to metabolites with altered endocrine-disrupting potential .
Conjugation and Excretion
Hydrolytic monoesters and oxidized metabolites undergo glucuronidation to form water-soluble conjugates:
This step enhances excretion via urine, with conjugation efficiency influenced by molecular weight and hydrophilicity .
Reaction Comparisons
Environmental and Health Implications
This compound’s reactivity influences its environmental persistence and human health risks:
Scientific Research Applications
Industrial Applications
Plasticizers in Polyvinyl Chloride (PVC)
One of the primary applications of bis(6-methyloctyl) phthalate is as a plasticizer in the production of polyvinyl chloride (PVC). Plasticizers are added to PVC to enhance flexibility, durability, and workability. The global demand for plasticizers continues to rise, with estimates suggesting that the market for phthalates could reach approximately $10 billion by 2020 .
Use in Adhesives and Sealants
this compound is also utilized in adhesives and sealants. These applications benefit from the compound's ability to improve adhesion properties and flexibility in various environmental conditions .
Automotive and Electrical Applications
In the automotive sector, this compound can be found in paints, coatings, and resins used for manufacturing automobile parts. Its properties help enhance the performance and longevity of these materials .
Scientific Research Applications
Toxicological Studies
Research has highlighted the toxicological effects of this compound, particularly its potential endocrine-disrupting properties. Studies indicate that exposure to certain phthalates can lead to developmental and reproductive health issues in both animal models and humans .
Environmental Impact Assessments
Scientific investigations into the environmental impact of this compound have been conducted to understand its persistence and degradation in ecosystems. These studies often focus on how such compounds leach from consumer products into water systems, posing risks to aquatic life and human health .
Health Risk Assessments
The health effects associated with this compound exposure are being evaluated through cumulative risk assessments. These assessments consider various endpoints related to reproductive health, particularly concerning male reproductive tract development .
Case Studies
Case Study: Exposure Assessment in Children
A significant case study assessed the exposure levels of various phthalates, including this compound, among children in Europe. The findings indicated that many children had detectable levels of phthalates in their systems, raising concerns about potential health impacts due to cumulative exposure from multiple sources .
Case Study: Regulatory Frameworks
Regulatory bodies such as the United States Environmental Protection Agency and Health Canada have initiated frameworks for assessing the risks associated with phthalates like this compound. These frameworks aim to establish guidelines for acceptable exposure levels and promote safer alternatives in consumer products .
Mechanism of Action
The mechanism by which bis(6-methyloctyl) phthalate exerts its effects involves its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various physiological effects. The compound’s ability to interfere with the hypothalamic-pituitary-gonadal axis is particularly notable, affecting reproductive and developmental processes .
Comparison with Similar Compounds
Structural and Functional Differences
Bis(6-methylheptyl) phthalate belongs to the high-molecular-weight (HMW) phthalate group, similar to diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP). Its branched alkyl chain distinguishes it from linear analogs like di-n-octyl phthalate (DNOP) or bis(2-ethylhexyl) phthalate (DEHP). Key differences include:
Toxicity and Health Risks
- Acute Toxicity: Bis(6-methylheptyl) phthalate lacks acute toxicity data in aquatic models, unlike DBP and BBP, which show high toxicity (LC₅₀ < 1 ppm in zebrafish embryos) . DEHP, DINP, and DNOP exhibit low acute toxicity but pose chronic risks .
Environmental Presence and Regulation
- Environmental Persistence : Bis(6-methylheptyl) phthalate’s environmental fate is poorly documented. In contrast, DEHP and DBP are ubiquitous pollutants due to their use in plastics and adhesives, with concentrations ranging from 4 ppb to 2345 ppb in marine sediments .
Research Findings and Data Gaps
Key Studies
- A 2023 sediment analysis detected bis(7-methyloctyl) and bis(8-methylnonyl) phthalates, structurally similar to Bis(6-methylheptyl) phthalate, highlighting the environmental prevalence of branched phthalates .
Critical Data Gaps
- Ecotoxicology: No data on biodegradation, bioaccumulation, or aquatic toxicity for Bis(6-methylheptyl) phthalate .
- Human Health: Chronic exposure risks (e.g., carcinogenicity) remain unquantified .
Biological Activity
Bis(6-methyloctyl) phthalate (BMOPh) is a member of the phthalate family, a group of chemicals widely used as plasticizers in various industrial applications. While its primary use is in enhancing the flexibility and durability of plastics, BMOPh's biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of BMOPh, focusing on its toxicological effects, mechanisms of action, and ecological implications.
BMOPh is characterized by its molecular structure, which includes two 6-methyloctyl groups attached to a phthalate backbone. This structure influences its solubility, volatility, and interaction with biological systems.
Endocrine Disruption
Phthalates, including BMOPh, are known endocrine disruptors. They can interfere with hormone signaling pathways, leading to reproductive and developmental issues. Studies have shown that exposure to phthalates can result in altered testosterone levels and reproductive tract malformations in animal models . The mechanism often involves the transformation of phthalates into their active monoesters, which then disrupt hormonal balance by binding to androgen receptors .
Hepatotoxicity
Research indicates that BMOPh may induce liver toxicity similar to other phthalates. In rodent studies, exposure has been linked to liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα) . These effects raise concerns about its potential carcinogenicity in humans, although the relevance of rodent data to human health remains debated .
Neurotoxicity
BMOPh has also been implicated in neurotoxic effects. Studies suggest that it may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which can cause overstimulation of neurons . This effect was observed at varying concentrations in laboratory settings, indicating a dose-dependent relationship.
Aquatic Toxicity
BMOPh exhibits significant toxicity to aquatic organisms. For instance, larvicidal assays demonstrated high mortality rates in mosquito larvae exposed to BMOPh at low concentrations . The lethal concentration (LC50) values indicate that BMOPh is highly toxic to non-target species, raising concerns about its environmental persistence and bioaccumulation.
Microbial Interactions
Interestingly, some studies have highlighted the antimicrobial properties of phthalates like BMOPh. They may play a role in inhibiting microbial growth, which could be beneficial in certain contexts but detrimental when considering their ecological impact on microbial communities .
Human Health Studies
A notable case study involving phthalate exposure assessed the health impacts on children living near industrial areas where BMOPh is used. The study found elevated levels of phthalates in air and dust samples, correlating with increased health risks such as asthma and developmental delays .
Regulatory Assessments
Regulatory bodies have begun evaluating the cumulative risk associated with phthalate exposure. For example, assessments by Health Canada and the U.S. Environmental Protection Agency emphasize the need for comprehensive risk evaluation frameworks that consider multiple phthalate exposures simultaneously .
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Endocrine Disruption | Altered testosterone levels; reproductive tract malformations in rodents | Potential risks for human reproductive health |
| Hepatotoxicity | Liver hypertrophy linked to PPARα activation | Concerns over carcinogenic potential |
| Neurotoxicity | Acetylcholinesterase inhibition observed | Possible neurodevelopmental risks |
| Aquatic Toxicity | High mortality rates in mosquito larvae | Environmental impact on non-target species |
| Microbial Interactions | Antimicrobial properties noted | Potential ecological consequences |
Q & A
Basic Research Questions
Q. How can researchers accurately detect and quantify Bis(6-methyloctyl) phthalate in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., this compound-d38) to improve precision. Calibrate instruments using standardized reference materials and validate detection limits through spike-and-recovery experiments in matrices like serum or urine. Cross-check results with orthogonal methods (e.g., GC-MS) to minimize matrix interference .
- Data Consideration : Report recovery rates, limits of detection (LOD), and inter-batch variability in supplementary materials.
Q. What strategies are recommended for standardizing administered dose levels in animal studies investigating this compound toxicity?
- Methodological Answer : Convert dose metrics to body-weight-adjusted values (e.g., mg/kg/day) and account for metabolic differences using allometric scaling. Use pharmacokinetic modeling to estimate internal doses (e.g., area under the curve, AUC) and validate exposure via urinary metabolite analysis. Include positive controls (e.g., DEHP) to benchmark dose-response relationships .
- Data Consideration : Document batch-specific purity of the compound and solvent used for dosing to reduce variability .
Q. How should researchers design exposure assessments for this compound in epidemiological studies?
- Methodological Answer : Employ longitudinal sampling of urine or serum to capture temporal variability in exposure. Use creatinine-adjusted metabolite concentrations to account for dilution effects. Stratify analyses by covariates like age, BMI, and co-exposure to other phthalates. Leverage NHANES-like protocols for population-level generalizability .
- Data Consideration : Address missing data via multiple imputation or sensitivity analyses, as outlined in systematic review protocols .
Advanced Research Questions
Q. How should researchers address conflicting data on the endocrine-disrupting effects of this compound across experimental models?
- Methodological Answer : Conduct a systematic review with predefined inclusion criteria (e.g., in vivo vs. in vitro models, dose ranges) and assess risk of bias using tools like ROBINS-I. Perform meta-regression to identify sources of heterogeneity (e.g., species, exposure windows). Validate findings using adverse outcome pathways (AOPs) to link molecular initiating events to apical endpoints .
- Data Consideration : Publish raw data in repositories like Open Science Framework to enable re-analysis .
Q. What methodological considerations are critical when designing longitudinal studies to assess cumulative effects of this compound exposure?
- Methodological Answer : Apply inverse probability weighting (IPTW) to adjust for time-varying confounders (e.g., diet, lifestyle changes). Integrate biomonitoring data with environmental sampling (e.g., air, dust) to estimate total exposure. Use Bayesian hierarchical models to account for multi-level data structures and latent variables .
- Data Consideration : Pre-register hypotheses and analytical plans to reduce publication bias .
Q. How can researchers evaluate interactions between this compound and other endocrine-disrupting chemicals (EDCs) in mixed-exposure scenarios?
- Methodological Answer : Use factorial experimental designs to test additive, synergistic, or antagonistic effects. Apply toxicogenomic approaches (e.g., RNA-seq) to identify shared transcriptional pathways. Employ cumulative risk assessment frameworks, such as the Hazard Index or Relative Potency Factors, to quantify combined risks .
- Data Consideration : Report interaction terms with confidence intervals and avoid overinterpreting non-monotonic dose responses without mechanistic validation .
Data Synthesis and Reporting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
